molecular formula C12H11F6NO B12469902 3,3,3-trifluoro-2-methyl-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide

3,3,3-trifluoro-2-methyl-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide

Cat. No.: B12469902
M. Wt: 299.21 g/mol
InChI Key: BLPIBZBHNFNENG-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-2-methyl-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a substituted amide structure. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-2-methyl-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylamine and 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid.

    Amidation Reaction: The key step involves the formation of the amide bond through an amidation reaction. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-2-methyl-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid and 4-methylphenylamine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-2-methyl-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid: A precursor in the synthesis of the target compound.

    4-methylphenylamine: Another precursor used in the synthesis.

    N-(4-methylphenyl)-2-(trifluoromethyl)propanamide: A structurally related compound with similar properties.

Uniqueness

3,3,3-trifluoro-2-methyl-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide is unique due to the presence of multiple trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11F6NO

Molecular Weight

299.21 g/mol

IUPAC Name

3,3,3-trifluoro-2-methyl-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide

InChI

InChI=1S/C12H11F6NO/c1-7-3-5-8(6-4-7)19-9(20)10(2,11(13,14)15)12(16,17)18/h3-6H,1-2H3,(H,19,20)

InChI Key

BLPIBZBHNFNENG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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